1-Butanol, 4-(2-propynyloxy)-

描述

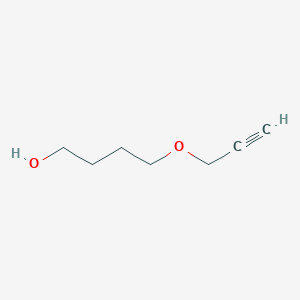

1-Butanol, 4-(2-propynyloxy)- is a butanol derivative featuring a propynyloxy (propargyl ether) substituent at the fourth carbon position. The propynyloxy group consists of a terminal alkyne (–C≡CH) attached via an ether linkage, imparting unique chemical reactivity and physical properties. This compound is structurally characterized by its primary alcohol group and the presence of a triple bond in the substituent, which distinguishes it from other butanol derivatives.

属性

IUPAC Name |

4-prop-2-ynoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSYJRDNEMKUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444593 | |

| Record name | 1-Butanol, 4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66865-32-5 | |

| Record name | 1-Butanol, 4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(2-propynyloxy)- can be synthesized through various synthetic routes. One common method involves the reaction of 1-butanol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of 1-Butanol, 4-(2-propynyloxy)- may involve large-scale reactions using similar reagents and conditions. The process would be optimized for efficiency and yield, ensuring the compound is produced in high purity and quantity.

化学反应分析

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne group enables Huisgen cycloaddition with azides, forming triazole derivatives.

Reaction:

Key Data:

Applications:

Hydrogenation of the Alkyne Group

The propargyl moiety can be hydrogenated to a propyl group under catalytic conditions.

Reaction:

Key Data:

Oxidation of the Alcohol Group

The primary alcohol can be oxidized to a carboxylic acid or ketone.

Reaction to Butyric Acid:

Key Data:

Thermal Decomposition

Propargyl ethers undergo thermal elimination at elevated temperatures.

Reaction:

Key Data:

Acid-Catalyzed Hydrolysis

The ether bond is cleaved under acidic conditions.

Reaction:

Key Data:

Authoritative Insights

-

The propargyl group enhances reactivity in click chemistry, making this compound valuable in bioconjugation .

-

Thermal stability is moderate; decomposition occurs above 150°C, limiting high-temperature applications .

-

NMR shifts for the propargyl moiety (δ 4.75 ppm for OCH) align with analogous structures in .

科学研究应用

1-Butanol, 4-(2-propynyloxy)- has several scientific research applications across different fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: In the chemical industry, it is used in the synthesis of polymers and other industrial chemicals.

作用机制

1-Butanol, 4-(2-propynyloxy)- can be compared with other similar compounds such as 1-butanol, 4-(2-chloroethoxy)-, and 1-butanol, 4-(2-methoxyethoxy)-. These compounds share structural similarities but differ in the functional groups attached to the butanol backbone, leading to variations in their chemical properties and applications.

相似化合物的比较

1-Butanol, 4-(ethenyloxy)-

- Structure : Contains an ethenyloxy (vinyl ether) group (–O–CH=CH₂) instead of propynyloxy.

- Reactivity : The ethenyloxy group is less reactive than propynyloxy due to the absence of a triple bond. Vinyl ethers undergo electrophilic addition reactions but lack the versatility of alkynes in cycloaddition (e.g., Huisgen click chemistry).

- Physical Properties: Likely lower boiling point compared to 1-Butanol, 4-(2-propynyloxy)- due to reduced polarity and weaker intermolecular forces.

- Applications: Used in polymer synthesis (e.g., copolymers with fluorinated alkenes, as noted in ) .

1-Butanol, 4-(1-methylethoxy)-

- Structure : Features a branched ether substituent (–O–CH(CH₃)₂).

- Reactivity : The methylethoxy group is sterically hindered and lacks unsaturated bonds, limiting participation in conjugation or click reactions.

- Applications: Identified as a volatile compound in plant genotypes (), suggesting roles in natural product chemistry or flavor/fragrance industries .

Fluorinated Butanol Derivatives (e.g., 1-Butanol, 2,2,3,3,4,4,4-heptafluoro-)

- Structure : Fluorine atoms replace hydrogen atoms on the carbon chain, creating strong C–F bonds.

- Reactivity : Fluorination enhances chemical stability and resistance to oxidation. Unlike the propynyloxy group, fluorinated derivatives are inert under most conditions.

- Physical Properties: Significantly lower boiling points and higher thermal stability compared to non-fluorinated analogs. Fluorinated alcohols are also highly polar, with unique solvent properties.

- Applications : Used in specialty materials (e.g., surfactants, refrigerants) due to their inertness and thermal resilience .

Benzene, 1-(benzyloxy)-4-(2-propynyloxy)-

- Structure : Aromatic compound with both benzyloxy and propynyloxy substituents.

- Reactivity : The propynyloxy group on the benzene ring enables conjugation with the aromatic system, altering electronic properties. This structure may participate in cross-coupling reactions or serve as a precursor to bioactive molecules.

- Applications: Potential use in pharmaceutical intermediates or polymer precursors, as aromatic propargyl ethers are common in drug design .

Key Comparative Analysis

Structural and Functional Differences

| Compound | Substituent | Key Functional Group | Reactivity Highlights |

|---|---|---|---|

| 1-Butanol, 4-(2-propynyloxy)- | Propynyloxy (–O–C≡CH) | Terminal alkyne | Click chemistry, polymerization |

| 1-Butanol, 4-(ethenyloxy)- | Ethenyloxy (–O–CH=CH₂) | Alkene | Electrophilic addition, polymer synthesis |

| 1-Butanol, 4-(1-methylethoxy)- | Methylethoxy (–O–iPr) | Branched ether | Low reactivity, steric hindrance |

| Fluorinated butanols | Fluorinated alkyl | C–F bonds | High stability, inertness |

Property Trends

- Boiling Points: Fluorinated derivatives < 1-Butanol, 4-(1-methylethoxy)- < 1-Butanol, 4-(ethenyloxy)- < 1-Butanol, 4-(2-propynyloxy)- (predicted based on polarity and molecular weight).

- Solubility: Fluorinated butanols > 1-Butanol, 4-(2-propynyloxy)- > 1-Butanol, 4-(ethenyloxy)- > 1-Butanol, 4-(1-methylethoxy)- (inferred from substituent polarity).

- Reactivity : Propynyloxy > Ethenyloxy > Methylethoxy > Fluorinated (based on functional group activity).

生物活性

1-Butanol, 4-(2-propynyloxy)-, also known as a derivative of butanol, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-Butanol, 4-(2-propynyloxy)- has the following chemical properties:

- Molecular Formula : C_7H_14O

- Molecular Weight : 114.19 g/mol

- CAS Number : 142-18-7

Biological Activity Overview

1-Butanol derivatives, including 1-Butanol, 4-(2-propynyloxy)-, have been studied for various biological activities:

- Antioxidant Activity : Some studies indicate that butanol derivatives can exhibit antioxidant properties by preventing lipid peroxidation and protecting low-density lipoproteins (LDL) from oxidative damage .

- Enzymatic Functions : The compound is involved in hydrolyzing toxic metabolites from organophosphorus insecticides and has been associated with arylesterase activity. This enzymatic function is crucial for detoxifying harmful substances in biological systems .

The mechanisms through which 1-butanol and its derivatives exert their biological effects include:

- Hydrolysis of Organophosphates : The compound can hydrolyze a broad spectrum of organophosphate substrates, which may contribute to its protective effects against neurotoxicity caused by these pesticides .

- Antioxidant Mechanism : By mediating the enzymatic protection of LDL against oxidative modification, it plays a role in reducing the risk of atheroma formation .

Case Study 1: Health Risks Assessment

A literature review on n-butanol highlighted developmental and neurodevelopmental risks associated with exposure to butanol derivatives. The findings suggested that while some effects were consistent, others were inconclusive, indicating a need for further research to clarify these health risks .

Case Study 2: Toxicological Evaluation

In animal studies, repeated inhalation exposure to butanol resulted in pathological changes in the lungs and degenerative lesions in the liver and kidneys. However, it was noted that these effects were reversible upon cessation of exposure .

Data Table: Biological Activities and Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。